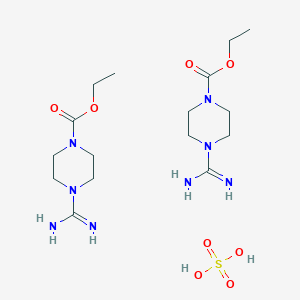

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate

Description

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate (ECPCH) is a piperazine-derived compound featuring a carbamimidoyl (amidine) group and a carboxylate ester moiety. The hemisulfate salt form enhances its solubility in polar solvents, making it advantageous for synthetic and pharmacological applications. ECPCH (CAS 108641-31-2) is often utilized as an intermediate in organic synthesis, particularly in the preparation of amidine-containing pharmacophores . Its InChIKey (OWGMOHJVMCUZAW-UHFFFAOYSA-N) confirms its structural identity, distinguishing it from analogs with varying substituents or counterions .

Properties

Molecular Formula |

C16H34N8O8S |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

ethyl 4-carbamimidoylpiperazine-1-carboxylate;sulfuric acid |

InChI |

InChI=1S/2C8H16N4O2.H2O4S/c2*1-2-14-8(13)12-5-3-11(4-6-12)7(9)10;1-5(2,3)4/h2*2-6H2,1H3,(H3,9,10);(H2,1,2,3,4) |

InChI Key |

OWGMOHJVMCUZAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=N)N.CCOC(=O)N1CCN(CC1)C(=N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-Butyl 4-Carbamimidoylpiperazine-1-Carboxylate (CAS 153836-14-7)

- Structural Differences : Replaces the ethyl ester with a tert-butyl group, increasing steric bulk and lipophilicity.

- Functional Impact :

- The tert-butyl group acts as a protective moiety, slowing hydrolysis and enhancing stability under acidic conditions.

- Reduced water solubility compared to ECPCH due to the hydrophobic tert-butyl group.

- Applications : Primarily serves as a synthetic intermediate, where the tert-butyl ester is later cleaved to yield free carboxylic acids or amidines .

Ethyl 4-Carbamothioylpiperidine-1-Carboxylate

- Structural Differences : Substitutes the amidine (NH-C=NH) with a thioamide (NH-C=S) and replaces piperazine with piperidine.

- Piperidine’s saturated ring reduces conformational flexibility compared to piperazine.

- Applications : Explored in drug design for improved metabolic stability, particularly in antimicrobial or anticancer agents .

Ethyl 4-[6-(4-Carbamoylpiperazin-1-yl)-2-(Methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate (CAS 339017-92-4)

- Structural Differences: Incorporates a pyrimidine core with methylsulfanyl and carbamoylpiperazino substituents, linked to a piperazine-carboxylate ester.

- Functional Impact :

- The extended π-conjugated system (pyrimidine) enhances planar stacking interactions, relevant to kinase inhibition.

- Methylsulfanyl group increases lipophilicity and electron-withdrawing effects, influencing binding affinity.

- Applications: Potential use in kinase inhibitors or nucleotide analogs due to its heterocyclic architecture .

Comparative Data Table

Biological Activity

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate (ECPH) is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with ECPH, supported by data tables and case studies.

Overview of this compound

ECPH is a derivative of piperazine, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, making it a subject of extensive research.

Antimicrobial Activity

ECPH has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro testing revealed that ECPH effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.125 mg/mL.

| Pathogen | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.125 |

| Escherichia coli | 12 | 0.125 |

| Vibrio cholerae | 14 | 0.25 |

This data indicates that ECPH could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

ECPH has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. In a study involving human cancer cell lines, ECPH treatment resulted in a significant reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 15 |

The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis via caspase activation.

The biological activity of ECPH can be attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate enzyme activity and receptor interactions, leading to various physiological effects:

- Nitric Oxide Production : ECPH may enhance nitric oxide (NO) synthesis, which plays a crucial role in mediating immune responses and exhibiting cytotoxic effects against tumors and pathogens .

- Caspase Activation : The induction of apoptosis in cancer cells is likely mediated by the activation of caspases, crucial enzymes in the apoptotic pathway .

Study on Antimicrobial Effects

A recent study evaluated the efficacy of ECPH against Rhipicephalus (Boophilus) microplus, a tick species responsible for significant agricultural losses. The results indicated that treatment with ECPH led to a cumulative reduction in larval hatching by approximately 96%, showcasing its potential as an ixodicide.

Study on Anticancer Properties

In another study focusing on breast cancer cell lines, ECPH was shown to significantly inhibit cell growth compared to control groups. The study utilized various assays to confirm the compound's ability to induce apoptosis and reduce tumor cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.